Temanogrel

Catalog No.
S544884
CAS No.
887936-68-7
M.F
C24H28N4O4
M. Wt
436.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Temanogrel

CAS Number

887936-68-7

Product Name

Temanogrel

IUPAC Name

3-methoxy-N-[3-(2-methylpyrazol-3-yl)-4-(2-morpholin-4-ylethoxy)phenyl]benzamide

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

InChI

InChI=1S/C24H28N4O4/c1-27-22(8-9-25-27)21-17-19(26-24(29)18-4-3-5-20(16-18)30-2)6-7-23(21)32-15-12-28-10-13-31-14-11-28/h3-9,16-17H,10-15H2,1-2H3,(H,26,29)

InChI Key

ZEOQUKRCASTCFR-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)OCCN4CCOCC4

solubility

Soluble in DMSO, not in water

Synonyms

3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide, APD 791, APD791

Canonical SMILES

CN1C(=CC=N1)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)OCCN4CCOCC4

The exact mass of the compound Temanogrel is 436.2111 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Temanogrel (APD791), CAS 887936-68-7, is a highly potent and selective inverse agonist of the serotonin 5-HT2A receptor [1]. It is primarily utilized in cardiovascular and microvascular research, specifically for its ability to inhibit serotonin-mediated amplification of platelet aggregation and vasoconstriction [2]. Structurally characterized by a phenyl pyrazole core and an N-morpholinoethyl moiety, Temanogrel offers a highly optimized pharmacokinetic profile with excellent aqueous solubility and oral bioavailability [1]. For procurement professionals and researchers, it serves as a premium reference standard and active pharmaceutical ingredient (API) candidate when investigating targeted antithrombotic pathways that circumvent the bleeding risks associated with traditional inhibitors [3].

Substituting Temanogrel with older, non-selective 5-HT2A antagonists like ketanserin compromises experimental integrity and translational relevance [1]. Ketanserin exhibits significant off-target affinity for alpha-1 adrenergic receptors, confounding purely 5-HT2A-mediated cardiovascular responses with generalized hypotensive effects [2]. Furthermore, early-generation phenyl pyrazole derivatives often suffer from poor aqueous solubility and high hERG channel liability, complicating both in vitro formulation and in vivo cardiotoxicity models [1]. Temanogrel was specifically engineered to overcome these limitations; its morpholine appendage ensures superior aqueous solubility for reliable dosing, while its optimized structure minimizes hERG interaction, making it the non-interchangeable choice for high-fidelity thrombosis and microvascular obstruction modeling [1].

Ultra-High Receptor Selectivity Over In-Class Baselines

Temanogrel demonstrates exceptional selectivity for the 5-HT2A receptor with a Ki of 4.9 nM, achieving a >2000-fold selectivity margin over closely related 5-HT2B and 5-HT2C receptors [1]. In contrast, legacy comparators like ketanserin display significant off-target binding, particularly at alpha-1 adrenergic receptors, which can artificially skew hemodynamic data [2].

Evidence DimensionReceptor binding selectivity (Ki)
Target Compound DataKi = 4.9 nM for 5-HT2A (>2000-fold selective over 5-HT2B/C)
Comparator Or BaselineKetanserin (promiscuous binding to alpha-1 adrenoceptors)
Quantified Difference>2000-fold selectivity margin for target vs off-target receptors
ConditionsRecombinant human receptor binding assays

Ensures that observed cardiovascular and antithrombotic effects are strictly 5-HT2A-mediated, preventing confounded data in complex in vivo models.

Potent Antiplatelet Efficacy Without Hemorrhagic Liability

In functional assays, Temanogrel inhibits serotonin-amplified human platelet aggregation with an IC50 of 8.7 nM [1]. Crucially, in vivo canine models of recurrent thrombosis show that while Temanogrel improves coronary patency to 58-59% (compared to 21-28% for saline controls), it does so without increasing bleeding times, unlike standard P2Y12 inhibitors such as clopidogrel [2].

Evidence DimensionPlatelet aggregation inhibition and bleeding time
Target Compound DataIC50 = 8.7 nM; 58-59% coronary patency with no bleeding increase
Comparator Or BaselineClopidogrel (prolongs bleeding time significantly)
Quantified DifferenceComplete separation of antithrombotic efficacy from hemorrhagic risk
ConditionsADP-stimulated, serotonin-amplified human platelet aggregation; in vivo canine thrombosis model

Critical for researchers needing a targeted antithrombotic mechanism that uncouples efficacy from hemorrhagic liability in preclinical development.

Structural Optimization for Aqueous Solubility and hERG Safety

Early-generation phenyl pyrazole inverse agonists were limited by poor aqueous solubility and high hERG channel inhibition, posing severe formulation and cardiotoxicity risks [1]. The specific incorporation of an N-morpholinoethyl moiety in Temanogrel optimizes its pKa, ensuring high aqueous solubility suitable for intravenous formulation, while simultaneously reducing hERG liability to negligible levels [1].

Evidence DimensionAqueous solubility and hERG channel inhibition
Target Compound DataHigh aqueous solubility and low hERG activity
Comparator Or BaselineEarly-generation phenyl pyrazoles (poor solubility, high hERG liability)
Quantified DifferenceElimination of hERG-mediated cardiotoxicity risk and resolution of formulation bottlenecks
ConditionsStructure-activity relationship (SAR) optimization and patch-clamp hERG assays

Reduces formulation failures and prevents false-positive cardiotoxicity signals during advanced preclinical development and scaling.

Preclinical Models of Arterial Thrombosis

Due to its ability to inhibit platelet aggregation without prolonging bleeding time, Temanogrel is the preferred reference material for in vivo thrombosis studies requiring a clean separation of antithrombotic efficacy from hemorrhagic risk [1].

Microvascular Obstruction (MVO) Research

Temanogrel is highly effective in reversing serotonin-mediated vasoconstriction, making it an essential pharmacological tool in post-PCI (percutaneous coronary intervention) no-reflow and microvascular obstruction models [2].

Cardiovascular Safety and Off-Target Screening

With its >2000-fold selectivity for 5-HT2A and low hERG liability, Temanogrel serves as a highly reliable negative control or baseline standard in cardiotoxicity and GPCR cross-reactivity panels, outperforming promiscuous legacy antagonists like ketanserin [3].

Formulation Development for Intravenous Therapeutics

Because of its optimized morpholine-driven aqueous solubility, Temanogrel acts as a benchmark compound in liquid formulation studies targeting intravenous cardiovascular therapeutics, where early-generation pyrazoles typically fail [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

436.21105539 g/mol

Monoisotopic Mass

436.21105539 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F42Z27575A

Drug Indication

For the treatment and prophylaxis of arterial thrombosis.

MeSH Pharmacological Classification

Serotonin 5-HT2 Receptor Antagonists

Mechanism of Action

APD791 targets the 5-HT2A serotonin receptor, blocking the signal of serotonin, which facilitates thrombosis.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR2A [HSA:3356] [KO:K04157]

Other CAS

887936-68-7

Wikipedia

Temanogrel

Dates

Last modified: 08-15-2023
1: Xiong Y, Teegarden BR, Choi JS, Strah-Pleynet S, Decaire M, Jayakumar H, Dosa
2: Przyklenk K, Frelinger AL 3rd, Linden MD, Whittaker P, Li Y, Barnard MR, Adams
3: Adams JW, Ramirez J, Shi Y, Thomsen W, Frazer J, Morgan M, Edwards JE, Chen W,

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